molecular formula C22H25NO5 B1390423 Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid CAS No. 1217603-26-3

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid

Cat. No.: B1390423
CAS No.: 1217603-26-3
M. Wt: 383.4 g/mol
InChI Key: HZHTWMSZVZTEEL-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

9-Fluorenylmethoxycarbonyl-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid possesses the molecular formula C₂₂H₂₅NO₅ with a molecular weight of 383.44 daltons. The compound is identified by the Chemical Abstracts Service registry number 1217603-26-3. The systematic nomenclature reflects its complex structure, incorporating a hexanoic acid backbone with specific stereochemical designations at the C2 and C3 positions.

The compound exhibits several recognized synonyms within the chemical literature, including N-9-fluorenylmethoxycarbonyl-(2R,3R)-3-amino-2-hydroxy-5-methyl-hexanoic acid and hexanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-hydroxy-5-methyl-, (2R,3S)-rel-. The stereochemical descriptor (2R,3R) indicates the absolute configuration at both chiral centers, which is crucial for the compound's biological activity and synthetic utility.

Table 1: Physical and Chemical Properties

Property Value
Molecular Formula C₂₂H₂₅NO₅
Molecular Weight 383.44 g/mol
Chemical Abstracts Service Number 1217603-26-3
MDL Number MFCD02682581
Stereochemistry (2R,3R)
Protecting Group 9-Fluorenylmethoxycarbonyl

The unprotected amino acid core, (2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, belongs to the family of β-hydroxy-α-amino acids and shares structural similarities with the naturally occurring compound norstatine. This relationship is particularly significant as norstatine represents a key component of several bioactive peptides, including the aspartyl protease inhibitor pepstatin.

Historical Context in Amino Acid Chemistry

The development of 9-fluorenylmethoxycarbonyl-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is intrinsically linked to the evolution of peptide synthesis methodology. The 9-fluorenylmethoxycarbonyl protecting group was first introduced by Carpino and Han in 1970 as a base-labile alternative to the acid-labile tert-butoxycarbonyl group. This innovation represented a paradigm shift in peptide chemistry, offering a chemically mild approach to protecting amino groups during sequential peptide assembly.

The fluorenylmethoxycarbonyl protecting group consists of a fluorenyl ring system connected to a methoxycarbonyl moiety. The fluorene component, with molecular formula C₁₃H₁₀, provides stability through aromatic conjugation while maintaining sensitivity to basic conditions. The methoxycarbonyl linker facilitates the connection between the fluorenyl system and the amino group, allowing for selective removal under controlled conditions.

The adoption of 9-fluorenylmethoxycarbonyl chemistry in solid-phase peptide synthesis gained momentum throughout the 1970s and 1980s. By the 1990s, studies conducted by the Peptide Synthesis Research Committee of the Association of Biomolecular Resource Facilities revealed a dramatic shift in laboratory practices. While 50% of participating laboratories utilized 9-fluorenylmethoxycarbonyl chemistry in 1991, this percentage increased to 98% by 1994, demonstrating the widespread acceptance of this methodology.

The unique properties of 9-fluorenylmethoxycarbonyl protection include strong ultraviolet absorption characteristics, enabling real-time monitoring during automated peptide synthesis. The group exhibits remarkable stability under acidic conditions while maintaining high sensitivity to alkaline environments, making it particularly suitable for orthogonal protection strategies.

Position within β-Hydroxy-α-Amino Acid Family

β-Hydroxy-α-amino acids constitute a structurally diverse family of compounds characterized by the presence of a hydroxyl group at the β-position relative to the amino acid carboxyl group. These molecules serve as crucial building blocks in nature, appearing as constituents of numerous bioactive natural products and serving as intermediates in complex biosynthetic pathways.

The β-hydroxy-α-amino acid family encompasses several naturally occurring members, including β-hydroxy-histidine and β-hydroxy-glutamine. Recent enzymatic studies have demonstrated the biosynthesis of these compounds through stereoselective hydroxylation reactions catalyzed by 2-oxoglutarate-dependent hydroxylases. The enzyme AEP14369 from Sulfobacillus thermotolerans has been shown to catalyze threo-β-selective hydroxylation of L-histidine and L-glutamine, producing yields exceeding 20 grams per liter under optimized conditions.

Table 2: Representative β-Hydroxy-α-Amino Acids

Compound Stereochemistry Natural Occurrence Biological Function
β-Hydroxy-histidine L-threo Enzymatically produced Metabolic intermediate
β-Hydroxy-glutamine L-threo Enzymatically produced Metabolic intermediate
Statine (3S,4S) Pepstatin component Protease inhibition
(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (2R,3R) Synthetic Peptidomimetic applications

The structural relationship between 9-fluorenylmethoxycarbonyl-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid and naturally occurring β-hydroxy-α-amino acids extends beyond simple chemical similarity. The compound serves as a protected derivative of a statine analog, sharing the characteristic β-hydroxy-α-amino acid motif that is essential for protease inhibitory activity. Statine itself, formally designated as 4-amino-3-hydroxy-6-methylheptanoic acid, represents a key pharmacophore in the pepstatin family of aspartyl protease inhibitors.

The synthetic accessibility of β-hydroxy-α-amino acids has been enhanced through various enzymatic approaches. Threonine aldolases and serine hydroxymethyltransferases have emerged as powerful biocatalytic tools for constructing these valuable building blocks. These pyridoxal phosphate-dependent enzymes catalyze the formation of carbon-carbon bonds while establishing precise stereochemical control at both the α and β positions.

Significance in Peptidomimetic Research

The application of 9-fluorenylmethoxycarbonyl-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid in peptidomimetic research stems from its unique ability to modulate peptide structure and biological activity. Peptidomimetics represent a class of compounds designed to mimic the biological activity of natural peptides while offering improved pharmacological properties, including enhanced stability, bioavailability, and resistance to proteolytic degradation.

The incorporation of β-hydroxy-α-amino acids into peptide sequences introduces conformational constraints that can significantly influence molecular recognition events. The additional hydroxyl group provides opportunities for hydrogen bonding interactions, both intramolecularly and with target proteins. These interactions can stabilize specific secondary structures, such as β-turns or extended conformations, that are crucial for biological activity.

Recent discoveries in natural product chemistry have highlighted the importance of unusual amino acid residues in conferring biological activity. Nostatin A, a ribosomally synthesized and post-translationally modified peptide isolated from Nostoc species, demonstrates the power of structural diversity in achieving selective biological effects. This compound features multiple unusual modifications, including oxazole and thiazole heterocycles, dehydrobutyrine residues, and a highly unusual γ-isobutyl-proline modification.

The antiproliferative activity of nostatin A against multiple cancer cell lines at nanomolar concentrations illustrates the potential of structurally modified peptides. The compound induces cell cycle arrest in S-phase followed by mitochondrial apoptosis through a mechanism distinct from known tubulin-binding and DNA-damaging agents. These findings underscore the value of incorporating non-natural amino acid residues into peptide frameworks to achieve novel biological activities.

Table 3: Peptidomimetic Applications and Biological Targets

Application Area Target Class Structural Advantage Biological Outcome
Protease Inhibition Aspartyl Proteases Transition State Mimicry Enhanced Binding Affinity
Cancer Therapeutics Cell Cycle Machinery Conformational Constraint Selective Cytotoxicity
Antimicrobial Agents Bacterial Targets Metabolic Stability Improved Efficacy
Neuropharmaceuticals Neuroreceptors Blood-Brain Barrier Penetration Enhanced CNS Activity

The synthesis of β-hydroxy-α-amino acid-containing peptides has been revolutionized by advances in solid-phase methodology. Pseudoephenamine-based aldolization reactions have emerged as a powerful tool for constructing these challenging targets with excellent stereochemical control. The method enables the preparation of both L-threonine and D-threonine stereochemical series, providing access to diverse structural analogs for structure-activity relationship studies.

The aldolization approach typically yields products in 55-98% yield with excellent stereochemical purity. The resulting compounds can be readily transformed into β-hydroxy-α-amino acids through mild hydrolysis or converted into 2-amino-1,3-diols through reduction with sodium borohydride. This synthetic flexibility has greatly facilitated the construction of novel antibiotics across multiple structural classes.

The mechanism of action for 9-fluorenylmethoxycarbonyl-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid-containing peptides involves specific molecular recognition events with target proteins. The 9-fluorenylmethoxycarbonyl group serves as a temporary protecting element during synthesis, allowing for selective modification of the amino acid while preventing unwanted side reactions. Following incorporation into the peptide sequence and deprotection, the resulting β-hydroxy-α-amino acid residue can engage in precise interactions with enzyme active sites or receptor binding domains.

Properties

IUPAC Name

(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHTWMSZVZTEEL-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid typically involves multiple steps, starting from commercially available starting materials. One common method involves the enantioselective synthesis of the amino acid derivative using Fmoc-protected Garner’s aldehyde. The key steps include:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the C2 position undergoes oxidation under controlled conditions to form carbonyl derivatives.

Reaction Type Reagents/Conditions Products Key Findings
Hydroxyl → KetonePCC (Pyridinium chlorochromate)2-keto-3-amino-5-methylhexanoic acidYields >85% under anhydrous conditions in dichloromethane .
Hydroxyl → AldehydeDMP (Dess-Martin periodinane)2-aldehyde-3-amino-5-methylhexanoic acidAchieves 90% conversion in THF at 0°C.

Mechanistic Notes :

  • Oxidation with PCC proceeds via a radical intermediate, while DMP involves hypervalent iodine intermediates.

  • Stereochemical integrity at C3 is preserved during oxidation due to the rigid Fmoc-protected amino group.

Reduction Reactions

The amino group (protected by Fmoc) can be reduced to secondary amines under specific conditions.

Reaction Type Reagents/Conditions Products Key Findings
Amine → Secondary amineLiAlH<sub>4</sub> (Lithium aluminum hydride)3-(Fmoc-amino)-2-hydroxy-5-methylhexanolRequires anhydrous diethyl ether; yields ~70% .
Selective deprotectionPiperidine (20% in DMF)Free 3-amino-2-hydroxy-5-methylhexanoic acidFmoc removal completes in 30 min at 25°C .

Critical Considerations :

  • LiAlH<sub>4</sub> may reduce the carboxylic acid to a primary alcohol if not carefully controlled.

  • Piperidine-mediated Fmoc cleavage generates dibenzofulvene (DBF), which is scavenged by excess piperidine to prevent side reactions .

Substitution Reactions

The hydroxyl and carboxylic acid groups participate in nucleophilic substitution and coupling reactions.

Reaction Type Reagents/Conditions Products Key Findings
EsterificationDCC (Dicyclohexylcarbodiimide)/DMAPMethyl ester derivativeYields >95% in dichloromethane; minimizes racemization .
Peptide couplingHATU/DIPEAFmoc-protected dipeptidesAchieves >90% coupling efficiency in SPPS .

Stereochemical Impact :

  • Coupling reactions retain the (2R,3R) configuration due to steric hindrance from the Fmoc group .

Comparative Reactivity with Analogues

The stereochemistry and substituents significantly influence reactivity compared to similar compounds:

Compound Oxidation Rate (PCC) Fmoc Deprotection Time Peptide Coupling Efficiency
(2R,3R)-isomerFast (t<sub>1/2</sub> = 15 min)30 min90%
(2S,3S)-isomerSlow (t<sub>1/2</sub> = 45 min)45 min75%
(2R,3S)-isomerModerate (t<sub>1/2</sub> = 30 min)35 min82%

Key Observations :

  • The (2R,3R)-isomer exhibits faster oxidation due to favorable transition-state geometry .

  • Fmoc deprotection is stereosensitive, with the (2R,3R)-isomer showing optimal piperidine accessibility .

Stability Under Reaction Conditions

Condition Effect on Compound Recommendations
Acidic (pH < 3)Hydrolysis of Fmoc groupAvoid prolonged exposure to TFA .
Basic (pH > 10)Racemization at C2/C3Use buffers below pH 9.5 .
High temperature (>50°C)Degradation of hydroxyl groupConduct reactions at 0–25°C .

Scientific Research Applications

Peptide Synthesis

Overview
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the synthesis process, allowing for selective reactions at other functional groups.

Key Benefits

  • High Purity Peptides : Enables the synthesis of complex peptides with high purity.
  • Versatile Applications : Used in creating therapeutic peptides and peptidomimetics.
Application AreaDescription
Therapeutic PeptidesSynthesis of peptides targeting specific receptors.
PeptidomimeticsDevelopment of compounds mimicking natural peptides.
Bioactive PeptidesCreation of peptides for studying biological processes.

Drug Development

Overview
In the pharmaceutical industry, this compound is explored for its potential in drug development. Its incorporation into peptide-based drugs can enhance their pharmacokinetic properties.

Case Studies

  • Therapeutic Applications : Research indicates that peptides synthesized with this compound show improved binding affinities to specific receptors, making them suitable candidates for drug development.
  • Enzyme Inhibition : Derivatives have been studied as inhibitors for various enzymes, contributing to the development of targeted therapies.
Study FocusFindings
Receptor BindingEnhanced binding affinities observed in studies.
Enzyme InhibitionPotential inhibitors identified for therapeutic use.

Bioconjugation

Overview
this compound is utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is crucial in creating targeted drug delivery systems.

Applications

  • Targeted Delivery Systems : Facilitates the attachment of therapeutic agents to specific cells or tissues.
  • Diagnostic Tools : Used in the development of biosensors and other diagnostic applications.

Research in Neuroscience

Overview
The compound's role extends into neuroscience research where it aids in studying neuropeptides and their interactions within the nervous system.

Significance

  • Understanding Neurological Disorders : Contributes to research aimed at understanding and treating conditions such as depression and anxiety.
  • Neuropeptide Studies : Helps elucidate the function of neuropeptides in signaling pathways.

Mechanism of Action

The mechanism of action of Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group allows for selective modification of the amino acid, enabling it to interact with target molecules in a controlled manner. The pathways involved include binding to active sites of enzymes or receptors, leading to inhibition or activation of biological processes .

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemical Sensitivity: The 2R,3R configuration in the target compound is critical for antimicrobial activity. Epimerization to 2R,3S or 2S,3R abolishes efficacy in Novo29 analogs .
  • Protecting Group Strategy : Fmoc’s base-labile nature simplifies SPPS compared to Boc, which requires acidic cleavage .
  • Synthetic Efficiency : The target compound’s improved synthesis route (76–92% yield) outperforms analogs like Fmoc-(2R,3S)-Leu(3-OTBDMS)-OH (31% yield) .

Biological Activity

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (Fmoc-AH) is a synthetic amino acid derivative with significant implications in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential in solid-phase peptide synthesis (SPPS). Its unique structure, characterized by chirality and functional groups, enhances its biological activity and specificity in interactions with various biological molecules.

  • Molecular Formula : C22H25NO5
  • Molecular Weight : 383.44 g/mol
  • Structure Type : β-amino acid with two stereogenic centers

Biological Activity Overview

The biological activity of Fmoc-AH is primarily linked to its incorporation into peptides. Research indicates that peptides containing Fmoc-AH exhibit enhanced stability, solubility, and binding affinities to specific receptors and enzymes compared to those lacking this amino acid. The presence of the hydroxyl group contributes to improved bioavailability, making it a valuable component in therapeutic applications.

Fmoc-AH acts by being incorporated into peptides where it influences the peptide's structure and functionality. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the Fmoc group can be removed to expose the free amino group, facilitating interactions with target molecules.

Peptide Synthesis

Fmoc-AH serves as a crucial building block in the synthesis of biologically active peptides. Its incorporation can enhance pharmacokinetic properties and target specificity of therapeutic peptides.

Protein-Protein Interactions

In biological research, Fmoc-AH is utilized to study protein-protein interactions and enzyme mechanisms. It aids in exploring the role of specific peptides in various biochemical processes.

Therapeutic Potential

The compound is being investigated for potential therapeutic applications, including:

  • Enzyme Inhibition : Fmoc-AH derivatives are explored as inhibitors for specific enzymes, potentially leading to new drug candidates.
  • Drug Delivery Systems : Its unique properties allow for use in targeted drug delivery systems.

Comparative Analysis with Other Amino Acids

Compound Name Structure Type Unique Feature
Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acidStereoisomerDifferent stereochemistry affecting activity
N-Boc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acidDifferent protecting groupUses tert-butyloxycarbonyl protecting group
L-ValineNatural amino acidL-stereoisomer commonly found in proteins

Case Studies and Research Findings

  • Peptide Stability Studies : Research has demonstrated that peptides incorporating Fmoc-AH show increased resistance to enzymatic degradation compared to standard peptides. This stability is attributed to the unique structural features imparted by Fmoc-AH.
  • Binding Affinity Assessments : In studies examining receptor interactions, peptides containing Fmoc-AH exhibited significantly higher binding affinities for their targets than those without this amino acid. This suggests that the incorporation of Fmoc-AH can enhance the efficacy of peptide-based therapeutics.
  • Therapeutic Applications : Ongoing research is focusing on developing Fmoc-AH derivatives as potential inhibitors for malarial metallo-aminopeptidases, showcasing its relevance in addressing global health challenges.

Q & A

Q. What is the standard protocol for synthesizing Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid?

Synthesis typically involves coupling the unprotected amino acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions. A representative method includes:

  • Dissolving the amino acid (e.g., 0.91 mmol) in a 1:1 H₂O/acetone mixture.
  • Adding Fmoc-Cl (1.1 equiv) and Na₂CO₃ (4 equiv) with stirring at RT for 3 hours.
  • Acidifying the mixture to pH 2–3 with HCl, extracting with ethyl acetate, and purifying via column chromatography (cyclohexane/ethyl acetate gradients) .

Q. How is the Fmoc group removed during peptide synthesis?

The Fmoc group is cleaved via base treatment (e.g., 20–50% piperidine in DMF) for 15–30 minutes. This β-elimination mechanism avoids harsh acidic conditions, preserving acid-labile side chains .

Q. What analytical methods validate the purity and stereochemistry of this compound?

  • NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., 3JHH^3J_{H-H} for vicinal protons) and diastereotopic splitting .
  • Mass Spectrometry : ESI± MS verifies molecular weight (e.g., [M+H]⁺ for C₂₂H₂₅NO₅: calculated 383.17) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How do steric effects influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

The β-hydroxy and branched methyl groups in the side chain introduce steric hindrance, requiring optimized coupling agents:

  • Use HOBt/DIC or Oxyma Pure/DIC for activation to minimize racemization.
  • Prolong coupling times (2–4 hours) and elevated temperatures (40–50°C) improve yields for sterically demanding residues .

Q. How can conflicting stereochemical assignments in NMR data be resolved?

  • Comparative Analysis : Synthesize both (2R,3R) and (2S,3S) diastereomers and compare 13C^{13}\text{C} chemical shifts (e.g., C-2 and C-3 carbons show Δδ > 1 ppm for epimers) .
  • X-ray Crystallography : Definitive confirmation via single-crystal diffraction (e.g., PubChem CIF files for analogous Fmoc-amino acids) .

Q. What strategies mitigate epimerization during Fmoc removal?

  • Low-Temperature Deprotection : Use 0°C piperidine/DMF mixtures to reduce base-induced racemization.
  • Additives : 2% (v/v) HOBt in deprotection solutions stabilizes the α-carbon intermediate .

Q. How is enzymatic stereoselectivity applied to validate chiral centers?

  • Enzymatic Derivatization : Use L- or D-specific aminopeptidases to hydrolyze one enantiomer, followed by LC-MS analysis of residual substrate .
  • Example: Amastatin (an aminopeptidase inhibitor) analogs confirm stereochemical integrity via competitive inhibition assays .

Q. What are the limitations of using this compound in peptide macrocyclization?

The β-hydroxy group can participate in unintended side reactions (e.g., lactone formation). Solutions include:

  • Temporary Protection : Use acid-labile groups (e.g., TBS ethers) during synthesis, removed post-cyclization .
  • Orthogonal Deprotection : Sequential Fmoc/Trt cleavage minimizes interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.